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Compound of Interest

Compound Name: 4-Fluoro-6-iodo-1H-indazole

Cat. No.: B1343676

Technical Guide: 4-Fluoro-6-iodo-1H-indazole

CAS Number: 887568-03-8

A Comprehensive Overview for Medicinal Chemistry and Drug Discovery

Introduction

4-Fluoro-6-iodo-1H-indazole is a halogenated indazole derivative that has emerged as a
valuable building block in medicinal chemistry. The indazole scaffold itself is recognized as a
"privileged structure,” frequently appearing in molecules with a wide range of biological
activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The
strategic placement of fluorine and iodine atoms on the indazole ring of this compound
enhances its utility, providing key reactive sites for synthetic diversification and opportunities to
modulate the pharmacological properties of target molecules.[1][5]

This technical guide provides an in-depth summary of the chemical properties, synthesis, and
applications of 4-Fluoro-6-iodo-1H-indazole, with a focus on its role in the development of
novel therapeutics, particularly protein kinase inhibitors.[6][7]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 4-Fluoro-6-iodo-1H-indazole are summarized
below. This data is essential for its use in synthetic chemistry, enabling researchers to select
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appropriate reaction conditions and purification methods.

Property Value Reference

CAS Number 887568-03-8 [8][9][10]

Molecular Formula C7Ha4FIN2 [8][9]

Molecular Weight 262.02 g/mol [819]

Boiling Point 352.9 °C at 760 mmHg [9]

Purity >95% [9]

Appearance (Typically .off-white to light (General supplier information)
yellow solid)

Note: Spectroscopic data such as NMR (*H, 13C, 1°F) and Mass Spectrometry (MS) are crucial
for structure confirmation. While specific spectra are best obtained from the supplier's
Certificate of Analysis (CoA), representative data can be found in various chemical databases.
[11]

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various routes, often involving
cyclization reactions of appropriately substituted anilines or related precursors.[12] A common
conceptual pathway for the synthesis of halogenated indazoles involves the formation of the
bicyclic ring system followed by selective halogenation.

General Synthetic Workflow

A plausible synthetic route to 4-fluoro-6-iodo-1H-indazole can be conceptualized as a multi-
step process starting from a substituted fluoroaniline. The workflow diagram below illustrates
the logical progression from a starting material to the final product, highlighting key chemical

transformations.

Sandmeyer Reaction 4-Fluoro-6-iodo-1H-indazole

Reduction ye
(Diazotization & lodination) (Final Product)

(e.9., Fe/ACOH)

Diazotization & Cyclization 6-Fluoro-4-nitro-1H-indazole 4-Amino-6-fluoro-1H-indazole
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Caption: Conceptual workflow for the synthesis of 4-Fluoro-6-iodo-1H-indazole.

Example Experimental Protocol: lodination of an
Indazole Precursor

While a specific protocol for 887568-03-8 is not readily available in the public literature, a
representative protocol for the iodination of an indazole ring can be adapted from similar
syntheses.[13] This procedure demonstrates the introduction of an iodine atom onto the
indazole scaffold, a key transformation in synthesizing iodo-indazole derivatives.

Reaction: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole.[13]
Materials:

e 6-bromo-1H-indazole (1.0 equiv.)

Potassium hydroxide (KOH) (2.0 equiv.)

lodine (I2) (1.5 equiv.)

N,N-Dimethylformamide (DMF)

Aqueous solution of Na2S204 and K2COs

Procedure:

Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a suitable reaction flask.[13]

Add potassium hydroxide (20 mmol, 2.0 equiv.) to the solution.[13]

In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).[13]

Add the iodine solution dropwise to the reaction mixture.[13]

Stir the resulting mixture at room temperature for 3 hours.[13]
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e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate
(Na2S204) and potassium carbonate (K2COs) to quench excess iodine and neutralize the
mixture. A white solid is expected to precipitate.[13]

o Collect the solid by filtration, wash with water, and dry under vacuum to yield the iodinated
indazole product.[13]

This protocol illustrates a common method for C-H iodination on the indazole ring and serves
as a valuable reference for researchers working with similar scaffolds.

Applications in Drug Discovery

The primary value of 4-Fluoro-6-iodo-1H-indazole lies in its role as a versatile intermediate for
creating more complex molecules, particularly in the context of targeted cancer therapies.
Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical
regulators of cell signaling pathways often dysregulated in cancer.[2][7]

The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine
atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),
allowing for the introduction of diverse substituents to explore the chemical space around the
indazole core.

Role as a Scaffold for Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors for a variety of
kinases, including:

Polo-like kinase 4 (PLK4)[14]

Fibroblast growth factor receptors (FGFR)[7]

Protein kinase CK2[15]

Heat shock protein 90 (HSP90)[16]
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The diagram below illustrates the general principle of how an indazole derivative, synthesized

from a building block like 4-fluoro-6-iodo-1H-indazole, can function as a Type | kinase

inhibitor by competing with ATP.
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Caption: Indazole core occupying the ATP-binding site of a protein kinase.

This competitive binding blocks the kinase from phosphorylating its downstream substrates,

thereby interrupting the signaling pathway that contributes to cancer cell proliferation and

survival. The substituents introduced at the 6-position (via the iodo group) can be designed to

occupy adjacent hydrophobic pockets, increasing both the potency and selectivity of the

inhibitor.

Safety and Handling

As with all laboratory chemicals, 4-Fluoro-6-iodo-1H-indazole should be handled with

appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier

before use. General precautions include:

© 2025 BenchChem. All rights reserved.

5/8 Tech Support


https://www.benchchem.com/product/b1343676?utm_src=pdf-body
https://www.benchchem.com/product/b1343676?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Use in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.

Conclusion

4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) is a key synthetic intermediate with
significant potential in drug discovery and medicinal chemistry. Its dual halogenation provides a
strategic advantage for constructing libraries of complex molecules. Its primary application is in
the development of kinase inhibitors for oncology, where the indazole scaffold serves as a
robust pharmacophore for engaging the ATP-binding site of target enzymes. This guide
provides researchers with the foundational knowledge required to effectively utilize this
valuable chemical building block in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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